4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is an organic compound with a complex structure that includes a nitro group, a methylphenyl group, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile typically involves multiple steps. One common method starts with the reaction of 4-methylacetophenone with a nitrating agent to introduce the nitro group. This is followed by a series of reactions to introduce the cyano groups and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and modifications. For example, nitroaromatic compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Methylphenyl)-2-oxoethyl]benzamide
- 4-[2-(2-Methylphenyl)-2-oxoethyl]benzamide
- 4-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide
Uniqueness
4-[2-(4-Methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H11N3O3 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H11N3O3/c1-11-2-4-12(5-3-11)17(21)8-13-6-14(9-18)15(10-19)7-16(13)20(22)23/h2-7H,8H2,1H3 |
InChI Key |
DKEQSAWEFUOXIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2[N+](=O)[O-])C#N)C#N |
Origin of Product |
United States |
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